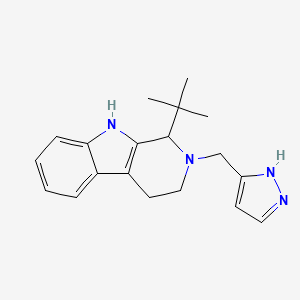
1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
説明
1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including Banisteriopsis caapi and Peganum harmala. Harmine has been used for centuries in traditional medicine and shamanic rituals due to its psychoactive properties. However, over the years, harmine has gained attention in scientific research due to its potential therapeutic applications.
作用機序
Harmine exerts its effects through various mechanisms. It has been found to inhibit the activity of various enzymes, including monoamine oxidase (MAO) and cyclin-dependent kinase 5 (CDK5). Inhibition of MAO results in increased levels of neurotransmitters such as serotonin and dopamine, which may contribute to its psychoactive effects. Inhibition of CDK5 may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines. Harmine has also been found to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Harmine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Harmine also has a relatively low toxicity profile. However, 1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has limited solubility in water, which may complicate its use in some experiments. In addition, 1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has a short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for 1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Further research is needed to fully understand the mechanisms of 1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline's effects and to optimize its therapeutic potential. Additionally, the development of novel 1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives may lead to the discovery of more potent and selective compounds.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective properties. Harmine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. In addition, 1-tert-butyl-2-(1H-pyrazol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-tert-butyl-2-(1H-pyrazol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-19(2,3)18-17-15(14-6-4-5-7-16(14)21-17)9-11-23(18)12-13-8-10-20-22-13/h4-8,10,18,21H,9,11-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCBMHSNXXUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=C(CCN1CC3=CC=NN3)C4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-5-{5-[2-(1-pyrrolidinyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4258993.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4258996.png)
![N-(2-furylmethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B4259002.png)
![N-(2-methoxy-4-{[(5-oxopyrrolidin-2-yl)acetyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B4259003.png)
![N-cyclopentyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4259008.png)
![N-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4259015.png)
![{[4-(4-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4259020.png)
![4-[1-(1,3-benzodioxol-4-ylmethyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B4259022.png)
![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4259029.png)
![N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine](/img/structure/B4259036.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B4259039.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4259042.png)
![({2-[(9-hydroxy-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]non-3-yl)carbonyl]phenyl}amino)acetic acid](/img/structure/B4259061.png)
![N-ethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4259079.png)